2-(Piperidinomethyl)acrylonitrile

Description

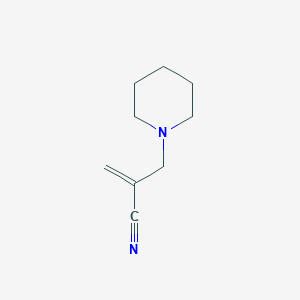

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVQYFLTGBIQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380268 | |

| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27315-95-3 | |

| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperidinomethyl Acrylonitrile

Direct Synthesis Approaches

Direct synthesis provides the most straightforward routes to 2-(piperidinomethyl)acrylonitrile. These methods construct the molecule by forming key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

Mannich Reaction Pathways

The Mannich reaction is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton. lscollege.ac.inwikipedia.org It is a cornerstone in the synthesis of β-amino carbonyl compounds, also known as Mannich bases. lscollege.ac.inwikipedia.org

The synthesis of this compound via the Mannich reaction involves the condensation of a secondary amine, piperidine (B6355638), with formaldehyde (B43269) and a compound containing an acidic proton. lscollege.ac.in The reaction commences with the formation of an iminium ion from piperidine and formaldehyde. lscollege.ac.inwikipedia.org This electrophilic iminium ion then reacts with a suitable nucleophile. lscollege.ac.in In this specific synthesis, acrylonitrile (B1666552) or a related precursor acts as the source of the activated methylene (B1212753) group.

The general mechanism involves the nucleophilic addition of the amine to formaldehyde, followed by dehydration to form the reactive Schiff base or iminium ion. lscollege.ac.inwikipedia.org This intermediate then undergoes electrophilic addition with a carbanion equivalent derived from the nitrile-containing starting material. lscollege.ac.in

A notable application of this type of reaction is seen in tandem processes, such as the Mannich-aza-Michael reaction with decarboxylation, which has been used to synthesize complex piperidine structures. ntu.edu.sg

The efficiency and outcome of the Mannich reaction are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and the presence of catalysts can significantly influence the yield and purity of the resulting Mannich base. For instance, asymmetric Mannich reactions can be achieved with high diastereoselectivity and enantioselectivity by using organocatalysts like (S)-proline. lscollege.ac.in The stereoselectivity is often dictated by the formation of an enamine intermediate and its subsequent facial attack on the iminium ion, with steric factors and hydrogen bonding playing a crucial role in directing the stereochemical outcome. lscollege.ac.in

The reaction can be catalyzed by both acids and bases. Acid catalysis facilitates the formation of the enol form of the carbonyl compound and the generation of the iminium ion. youtube.com The choice of catalyst and reaction medium is critical for optimizing the reaction. For example, some Mannich reactions are effectively carried out in dioxane at room temperature. lscollege.ac.in Furthermore, multicomponent double Mannich reactions have been developed for the synthesis of polysubstituted and functionalized piperidines in excellent yields. nih.gov

Michael Addition Strategies

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds. researchgate.netyoutube.com It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-withdrawing group, referred to as a Michael acceptor. researchgate.neteurekaselect.com

In the context of synthesizing this compound, the Michael addition strategy typically involves the addition of piperidine to an acrylonitrile derivative. researchgate.netmuni.cz Acrylonitrile itself is a common Michael acceptor due to the electron-withdrawing nature of the nitrile group, which activates the carbon-carbon double bond for nucleophilic attack. researchgate.netnsf.gov

The reaction involves the nucleophilic attack of piperidine on the β-carbon of the acrylonitrile derivative. This type of reaction, known as an aza-Michael addition, is a powerful tool for forming carbon-nitrogen bonds. ntu.edu.sgmuni.czresearchgate.net Secondary amines like piperidine are often utilized due to their high nucleophilicity in these additions. researchgate.net The result is the formation of a β-amino nitrile.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Reference |

| Piperazine | Acrylonitrile | Triethylammonium (B8662869) acetate (B1210297) (ionic liquid), 25 °C | 3-(piperazine-1-yl)propanenitrile | muni.cz |

| Piperazine | Acrylonitrile | Cu nanoparticles, THF, room temperature | 3-(piperazine-1-yl)propanenitrile | muni.cz |

| Substituted Piperazines | Acrylonitrile | Triethylammonium acetate (TEAA), 25 °C | Corresponding adducts | researchgate.net |

| n-Alkylamine | Acrylonitrile | Molecular sieves (4 Å), microwave irradiation, 40 °C | n-Alkyliminobis-propionitrile and n-alkyliminopropionitrile | nih.gov |

The Michael addition is frequently catalyzed by a base, which serves to deprotonate the Michael donor, thereby increasing its nucleophilicity. researchgate.neteurekaselect.com A variety of organic and inorganic bases can be employed, including metal alkoxides, hydroxides, and amines such as triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.neteurekaselect.com

The choice of base and solvent can have a significant impact on the reaction's success. For instance, the use of triethylammonium acetate as a catalyst has been shown to be highly efficient for the aza-Michael addition of amines to α,β-unsaturated compounds at room temperature. researchgate.net Base-promoted additions provide a transition metal-free method for the preparation of acrylonitriles, though sometimes requiring strong bases like potassium t-butoxide (KOtBu). nsf.gov The mechanism involves the generation of an enolate or a related nucleophile, which then adds to the activated alkene. youtube.comyoutube.com

Coupling Reactions for Piperidine and Acrylonitrile Moieties

The direct coupling of a piperidine ring and an acrylonitrile unit can be efficiently achieved through an aza-Michael addition. This reaction involves the nucleophilic addition of an amine (piperidine) to the activated alkene of acrylonitrile.

Research has demonstrated that aza-Michael additions can be performed under microwave irradiation, which often accelerates the reaction. nih.gov In a typical procedure, an amine is mixed with acrylonitrile in the presence of a catalyst, such as finely powdered molecular sieves (4 Å). nih.gov This mixture is then subjected to microwave irradiation to yield the n-alkyliminopropionitrile adduct. nih.gov This method represents a direct and effective pathway for creating the C-N bond between the piperidine nitrogen and the ethyl group of the acrylonitrile moiety.

Precursor-Based Synthetic Routes

These routes involve the separate formation of the key structural components of the target molecule—the piperidine ring and the acrylonitrile functional group—followed by their eventual linkage.

Formation of Piperidine Ring Systems

The piperidine scaffold is a crucial heterocyclic motif found in numerous pharmaceuticals and natural products. beilstein-journals.orgresearchgate.net Its synthesis has been extensively studied, with methods primarily revolving around the formation of the six-membered ring through cyclization reactions.

A variety of cyclization strategies have been developed to construct the piperidine ring. These methods often start with linear precursors and employ different catalysts and reaction conditions to induce ring closure. nih.gov Key approaches include the hydrogenation of pyridine (B92270) derivatives, reductive amination, and metal-catalyzed cyclizations. nih.govorganic-chemistry.org For instance, a Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols, producing a range of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another powerful method is the Diels-Alder reaction, which can form the carbon skeleton of the piperidine ring, followed by reduction steps. beilstein-journals.orgnih.gov

| Method | Substrates | Conditions/Catalyst | Key Feature |

|---|---|---|---|

| Catalytic Hydrogenation | Pyridine derivatives | Metal catalysts (e.g., Ru, Rh), H₂ pressure | Reduces aromaticity to form a saturated ring. organic-chemistry.org |

| Reductive Amination | Diketones/dialdehydes and primary amines | Reducing agent (e.g., NaBH₃CN) | Forms two C-N bonds in a cascade process. nih.gov |

| Diels-Alder Reaction | Dienes and imine-based dienophiles | Lewis acid or thermal conditions | Forms the six-membered ring in a concerted [4+2] cycloaddition. beilstein-journals.orgnih.gov |

| Aza-Michael Reaction | Unsaturated carbamates and enones | Hoveyda-Grubbs catalyst, BF₃·OEt₂ | Tandem cross-metathesis and intramolecular addition. organic-chemistry.org |

| Electroreductive Cyclization | Imines and terminal dihaloalkanes | Electrochemical flow microreactor | Forms the ring via cathodic reduction and subsequent nucleophilic attack. beilstein-journals.orgnih.gov |

Intramolecular cyclization is a powerful strategy where a single molecule containing all the necessary atoms undergoes ring closure. nih.gov These reactions are advantageous for their efficiency and potential for stereocontrol. The substrate for such a reaction typically contains a nitrogen source, like an amino group, and an electrophilic or reactive site elsewhere in the molecule, allowing for the formation of a new C-N or C-C bond to complete the ring. nih.gov

Several distinct intramolecular methods exist:

Radical-Mediated Cyclization : This approach involves the generation of a radical species within the precursor molecule, which then attacks another part of the molecule to initiate cyclization. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov

Electrophilic Cyclization : In this method, an electron-rich part of the molecule (like an alkene) attacks an electrophilic center, often activated by an acid or metal catalyst, to form the ring. nih.gov

Reductive Cyclization : A conceptually different strategy involves the reductive cyclization of dioximes. In this process, a primary amine can be converted into a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization. The key steps involve the hydrogenolysis of both N-O bonds to form a diimine intermediate, which then cyclizes and is further reduced to the final piperidine product. mdpi.com

Electroreductive Cyclization : This technique can be performed in a flow microreactor, where an imine precursor is reduced at a cathode to form a radical anion. This intermediate then undergoes a nucleophilic attack and further reduction before the final cyclization step occurs. beilstein-journals.org

Introduction of Acrylonitrile Functionality

Acrylonitrile is a key industrial monomer used in the production of polymers like polyacrylonitrile (B21495) and ABS plastics. wikipedia.orgrsc.org In the context of synthesizing a complex molecule like this compound, the introduction of the acrylonitrile group (specifically, a propenenitrile moiety) can be achieved through established olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of alkenes from aldehydes or ketones. numberanalytics.comwikipedia.org It is a variation of the classic Wittig reaction that utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a traditional phosphonium (B103445) ylide. wikipedia.orgyoutube.com This increased reactivity allows it to react efficiently even with ketones. alfa-chemistry.com

The HWE reaction is particularly well-suited for creating α,β-unsaturated systems and generally provides excellent selectivity for the (E)-alkene isomer. wikipedia.orgorganic-chemistry.org The reaction proceeds through several key steps:

Deprotonation : A base (such as NaH, NaOMe, or BuLi) removes a proton from the carbon adjacent to the phosphonate (B1237965) and an electron-withdrawing group (EWG), creating a stabilized phosphonate carbanion. wikipedia.orgorganic-chemistry.org For synthesizing an acrylonitrile derivative, the phosphonate would need to contain a cyano group (e.g., diethyl (cyanomethyl)phosphonate).

Nucleophilic Addition : The phosphonate carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step. wikipedia.org

Intermediate Formation and Elimination : The initial addition leads to an oxaphosphetane intermediate, which then eliminates a water-soluble dialkylphosphate salt to form the C=C double bond. alfa-chemistry.comorganic-chemistry.org

A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is easily removed by a simple aqueous wash, simplifying product purification. alfa-chemistry.comorganic-chemistry.org While the standard HWE reaction favors (E)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific bases like KHMDS, can be employed to achieve high selectivity for (Z)-alkenes. youtube.comnrochemistry.com

| Component | Function | Example for Acrylonitrile Synthesis |

|---|---|---|

| Phosphonate Reagent | Source of the stabilized carbanion. | Diethyl (cyanomethyl)phosphonate |

| Base | Deprotonates the phosphonate to form the nucleophile. | Sodium hydride (NaH), Butyllithium (BuLi) organic-chemistry.org |

| Carbonyl Compound | Electrophile that reacts with the carbanion. | Formaldehyde or another suitable aldehyde/ketone |

| Solvent | Provides the reaction medium. | Tetrahydrofuran (THF), Dimethoxyethane (DME) alfa-chemistry.com |

Palladium-Catalyzed α-Alkenylation of Acetonitriles

A powerful method for forming α-substituted acrylonitriles involves the palladium-catalyzed α-alkenylation of acetonitriles. nih.govnih.gov This approach provides an efficient pathway to a variety of substituted and functionalized aryl acrylonitriles, which are significant in medicinal chemistry. nih.govfrontiersin.orgresearchgate.net The process typically involves reacting an acetonitrile (B52724) derivative with a vinyl halide or triflate in the presence of a palladium catalyst system. nih.gov

For the synthesis of this compound, this methodology would theoretically involve the reaction of 2-(piperidinomethyl)acetonitrile with a suitable vinyl partner. The catalytic system is crucial for the success of this transformation. Research has demonstrated the efficacy of a Palladium/NIXANTPHOS-based catalyst system for similar reactions, achieving yields of up to 95%. nih.govresearchgate.netfrontiersin.org The reaction's scalability has been demonstrated through gram-scale synthesis of related aryl acrylonitriles, highlighting its potential for practical applications. frontiersin.orgresearchgate.net The versatility of the resulting acrylonitrile products is shown by their successful derivatization through selective reduction of the double bond or nitrile group, hydrolysis, or epoxidation. researchgate.net

The choice of base and ligand is critical for optimizing reaction conditions. Studies on related syntheses have explored various bases and ligands to maximize yield. researchgate.net For instance, in the synthesis of aryl acrylonitriles, a combination of a palladium source and a specific phosphine (B1218219) ligand like NIXANTPHOS has proven effective. researchgate.net

Table 1: Components in Palladium-Catalyzed α-Alkenylation of Acetonitriles

| Component | Example | Role in Reaction |

| Acetonitrile Substrate | Phenylacetonitrile | Provides the core nitrile structure and the α-carbon for alkenylation. |

| Vinyl Partner | 2-Bromo-1-ene, Vinyl Triflates | Acts as the electrophile, introducing the vinyl group. |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active metal center that facilitates the catalytic cycle. |

| Ligand | NIXANTPHOS, XANTPHOS, PPh₃ | Stabilizes the palladium catalyst and influences its reactivity and selectivity. researchgate.net |

| Base | LiN(SiMe₃)₂, NaN(SiMe₃)₂, KN(SiMe₃)₂ | Acts as a deprotonating agent for the acetonitrile substrate. researchgate.net |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

This table is based on data for the synthesis of related aryl acrylonitriles.

Reactions with vic-Diiodo-(E)-alkenes

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction outcomes, reduce environmental impact, and access novel chemical structures.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. researchgate.netnih.gov The polymerization of acrylonitrile, for example, is achieved efficiently and rapidly in a domestic microwave oven, a phenomenon attributed to the acceleration of initiator decomposition. nih.gov This technique offers benefits such as short reaction times and good functional-group tolerance under mild conditions. nih.gov

For the synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, a related class of compounds, microwave irradiation under solvent-free conditions has been used for Knoevenagel condensation, resulting in moderate yields and considerably short reaction times. researchgate.net Similarly, the aza-Michael addition of acrylonitrile to 2-aryloxymethylbenzimidazole derivatives is efficiently promoted by microwave irradiation in the presence of anhydrous potassium carbonate. researchgate.net These examples suggest that aza-Michael additions to form compounds like this compound could be significantly enhanced by using microwave technology, which provides rapid and uniform heating of the reaction mixture. nih.govresearchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating in Acrylonitrile Reactions

| Parameter | Microwave-Assisted Method | Conventional Heating Method |

| Reaction Time | Significantly shorter (minutes vs. hours) researchgate.netnih.gov | Longer researchgate.net |

| Yield | Often higher or comparable researchgate.netnih.gov | Satisfactory, but can be lower nih.gov |

| Conditions | Can be performed under solvent-free conditions researchgate.netresearchgate.net | Typically requires solvents |

| Product Purity | Often results in good purity researchgate.net | May require more extensive purification |

| Homogeneity | Produces more homogeneous polymers in polymerization reactions nih.gov | Can result in less homogeneous products nih.gov |

This table is based on data for the synthesis of related acrylonitrile derivatives and polymers.

Catalytic Systems in Synthesis

Catalysis is at the heart of modern synthetic strategies, offering pathways that are more efficient, selective, and sustainable than stoichiometric reactions.

Palladium nanoparticles and complexes are exceptional catalysts for a wide array of industrially important reactions, including C-C coupling reactions like the Heck and Suzuki reactions. nih.gov The catalytic activity is governed by the chemical properties of the palladium metal, with nanoparticles offering a high proportion of reactive surface atoms. nih.gov

In the context of nitrile synthesis, palladium catalysts are pivotal. The α-alkenylation of acetonitriles relies on a Pd/ligand system to furnish substituted acrylonitriles in high yields. nih.gov The use of N-heterocyclic carbene as a ligand has been reported as essential for the palladium-catalyzed transformation of N-phthaloyl hydrazones into nitriles. rsc.org Furthermore, palladium iodide (PdI₂) based catalytic systems have proven valuable for various carbonylative cyclization processes, highlighting the versatility of palladium in synthesizing complex heterocyclic derivatives. nih.gov The choice of the palladium precursor and the associated ligands is critical in tuning the catalyst's stability, activity, and selectivity for the target transformation. nih.gov

Table 3: Examples of Palladium-Based Catalysts in Nitrile Synthesis

| Palladium Source | Ligand/Co-catalyst | Reaction Type |

| Pd(OAc)₂ / Pd₂(dba)₃ | NIXANTPHOS | α-Alkenylation of arylacetonitriles nih.govnih.gov |

| Pd(0) | N-Heterocyclic Carbene (NHC) | Synthesis of nitriles from N-phthaloyl hydrazones rsc.org |

| PdI₂ | Potassium Iodide (KI) | Oxidative aminocarbonylation / Cyclization nih.gov |

This table summarizes catalyst systems used in the synthesis of various nitrile-containing compounds.

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool for C-C bond formation, particularly in asymmetric Michael additions. nih.govmdpi.com These reactions are valuable for creating synthetic intermediates for important molecules like γ-amino acids. nih.gov

The synthesis of a precursor to this compound could plausibly be achieved via an aza-Michael addition, where piperidine adds to an activated acrylonitrile derivative. Organocatalysis offers a promising strategy for this transformation. Research has shown that α,β-dipeptides can act as chiral organocatalysts in asymmetric Michael additions. mdpi.com Bifunctional catalysts, such as those combining a thiourea (B124793) or squaramide moiety with a tertiary amine (like piperidine or quinuclidine), are highly effective. mdpi.comnih.gov These catalysts work by activating the electrophile (the α,β-unsaturated system) through hydrogen bonding while the basic site activates the nucleophile. nih.gov This dual activation mechanism facilitates the reaction under mild conditions and can impart high enantioselectivity. nih.govmdpi.com

Table 4: Organocatalysts for Michael Addition Reactions

| Catalyst Type | Example Catalyst | Reaction Catalyzed |

| Amino Acid Derivatives | (S)-Diphenylprolinol silyl (B83357) ether | Addition of aldehydes to nitroolefins mdpi.com |

| Dipeptides | Novel α,β-dipeptides | Addition of aldehydes to N-arylmaleimides mdpi.com |

| Bifunctional Thioureas/Squaramides | Squaramide with a piperidine unit | Addition of Meldrum's acid to nitroalkenes mdpi.com |

| Cinchona Alkaloids | Cinchona-derived bifunctional catalysts | Addition of dithianes to nitroalkenes mdpi.com |

This table presents organocatalysts used in various Michael addition reactions to synthesize complex chiral molecules.

Stereoselective and Stereospecific Synthesis Approaches

The synthesis of this compound with control over its stereochemistry presents a significant challenge, primarily due to the absence of a chiral center in the final molecule under standard nomenclature. However, the principles of stereoselective and stereospecific synthesis become highly relevant when considering substituted analogs of the piperidine ring or the acrylonitrile moiety, where chirality can be introduced. While specific literature on the stereoselective synthesis of the parent compound is not available, this section will explore potential strategies for the asymmetric synthesis of chiral derivatives, drawing parallels from established methodologies for constructing chiral piperidines and functionalized acrylonitriles.

The primary approaches to inducing stereoselectivity in the synthesis of such compounds fall into three main categories: the use of a chiral pool, the application of chiral auxiliaries, and the development of catalytic asymmetric methods. These strategies aim to control the formation of new stereocenters, leading to an excess of one enantiomer or diastereomer over others.

Chiral Pool Synthesis

A foundational strategy for asymmetric synthesis involves the use of readily available, enantiomerically pure natural products as starting materials. This "chiral pool" approach leverages the existing stereocenters of molecules like amino acids or carbohydrates to build more complex chiral structures. acs.org For the synthesis of a chiral derivative of this compound, one could envision starting from a chiral piperidine precursor derived from a natural source. For instance, chiral amino acids can serve as precursors for the asymmetric synthesis of piperidine alkaloids.

Synthesis via Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. researchgate.net This strategy has been successfully applied to the synthesis of chiral piperidine derivatives.

A hypothetical route to an enantiomerically enriched derivative of this compound could involve the use of a carbohydrate-derived auxiliary, such as D-arabinopyranosylamine. This auxiliary can be used to form a chiral aldimine, which then undergoes a domino Mannich-Michael reaction to produce an N-arabinosyl dehydropiperidinone with high diastereoselectivity. cdnsciencepub.com Subsequent functionalization and removal of the auxiliary would yield a chiral piperidine scaffold that could then be elaborated to the target molecule.

Another approach could utilize chiral amino alcohol-derived oxazolopiperidone lactams as versatile scaffolds. nih.gov These systems allow for stereoselective alkylation to generate quaternary stereocenters, which, after removal of the chiral inductor, can provide enantiopure substituted piperidines. nih.gov

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods represent a highly efficient approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. These methods include the use of chiral metal complexes or organocatalysts.

A plausible strategy for the stereoselective synthesis of a chiral analog of this compound would be an asymmetric conjugate addition to a suitably substituted acrylonitrile derivative. Organocatalysts, such as diaminomethylenemalononitrile (DMM), have been shown to effectively promote the asymmetric conjugate addition of α-cyanoketones to benzoyl acrylonitrile derivatives, yielding products with excellent enantioselectivities (up to 96% ee). thieme-connect.comthieme-connect.com This type of reaction could be adapted to introduce a chiral center into the acrylonitrile portion of the molecule.

Furthermore, chemo-enzymatic methods offer a powerful tool for the asymmetric synthesis of chiral piperidines. nih.gov A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This enzymatic approach could be used to generate a chiral piperidine precursor that is then coupled with the acrylonitrile moiety.

Hypothetical Stereoselective Synthesis Data

Given the lack of direct experimental data for the stereoselective synthesis of this compound, the following table presents hypothetical data for a key stereoselective step, drawing analogies from the literature on similar transformations. The data illustrates a potential asymmetric Michael addition to a hypothetical prochiral substrate to form a chiral precursor to a derivative of this compound.

| Entry | Catalyst/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference Analogy |

|---|---|---|---|---|---|---|

| 1 | (R,R)-Thiourea Catalyst | Toluene | 25 | 85 | 92 | rsc.org |

| 2 | D-Arabinopyranosylamine Auxiliary | CH2Cl2 | -78 to 20 | 78 | >95 (de) | cdnsciencepub.com |

| 3 | Diaminomethylenemalononitrile (DMM) | Toluene | 25 | 90 | 96 | thieme-connect.comthieme-connect.com |

| 4 | Ene Imin Reductase | Phosphate Buffer | 30 | 92 | >99 | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 2 Piperidinomethyl Acrylonitrile

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity is the basis for many of its characteristic reactions.

Due to its electrophilic carbon atom, the nitrile group is susceptible to attack by nucleophiles. libretexts.orgopenstax.org This initial addition leads to the formation of an intermediate imine anion, which can then undergo further reactions. openstax.org

The reduction of the nitrile group in 2-(piperidinomethyl)acrylonitrile can lead to the formation of primary amines. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine anion. A second hydride addition then occurs, resulting in a dianion which, upon protonation with water, yields the primary amine. openstax.org

Another important reaction is the addition of Grignard reagents. This reaction results in the formation of an intermediate imine anion that, upon hydrolysis, yields a ketone. openstax.org

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. smolecule.comlumenlearning.com This transformation can be catalyzed by either acid or base. stackexchange.comchemistrysteps.com

In acid-catalyzed hydrolysis , the nitrile is typically heated with an aqueous acid, such as hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. lumenlearning.com This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com This initially forms an amide, which is then hydrolyzed to a carboxylate salt. libretexts.orgcommonorganicchemistry.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org It is possible to stop the reaction at the amide stage by using milder conditions, such as an alkaline solution of hydrogen peroxide. commonorganicchemistry.com

| Reaction Condition | Primary Product | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt |

| Mild Basic (e.g., H₂O₂, OH⁻) | Amide | Amide |

While specific examples involving this compound are not extensively documented in the provided results, the principle of cyanomethylation involves the use of a nitrile-containing compound to introduce a cyanomethyl (-CH₂CN) group onto another molecule. This process can occur through various mechanisms, often involving the generation of a cyanomethyl radical or anion. nsf.govnih.govnih.gov For instance, metal-free methods can utilize radical initiators to abstract a hydrogen atom from the α-carbon of an alkyl nitrile, generating a radical that can then react with a substrate. nsf.govnih.gov Another approach involves the use of a strong base to deprotonate the α-carbon of the nitrile, forming a nitrile anion that can act as a nucleophile. encyclopedia.pub

Nucleophilic Additions to the Nitrile Moiety

Reactions of the Acrylonitrile (B1666552) Moiety

The acrylonitrile portion of the molecule contains a carbon-carbon double bond conjugated with the electron-withdrawing nitrile group. This electronic arrangement makes the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles in Michael additions. The double bond itself can also undergo other addition reactions.

Although the double bond in acrylonitrile derivatives is generally considered electron-deficient, it can still undergo electrophilic addition reactions under certain conditions. However, the reactivity is often lower compared to simple alkenes due to the deactivating effect of the nitrile group.

Conjugate Additions

The acrylonitrile portion of this compound features a carbon-carbon double bond conjugated with an electron-withdrawing nitrile group. This configuration polarizes the molecule, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack through a process known as conjugate addition or Michael reaction. smolecule.commasterorganicchemistry.comyoutube.com This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. masterorganicchemistry.com

The general mechanism involves the addition of a nucleophile to the β-carbon of the electrophilic alkene, followed by protonation of the resulting enolate intermediate. masterorganicchemistry.com A wide array of nucleophiles can participate in this reaction, leading to a diverse range of products. masterorganicchemistry.com The primary driving force for this reaction is the formation of a stable single bond at the expense of a pi bond. masterorganicchemistry.com

Table 1: Examples of Conjugate Addition Reactions with this compound

| Nucleophile (Michael Donor) | Reagent Class | Expected Product Structure |

|---|---|---|

| Malonic Ester Enolate | Carbon Nucleophile | Diethyl 2-(2-cyano-3-(piperidin-1-yl)propyl)malonate |

| Amine | Nitrogen Nucleophile | 3,3'-((piperidin-1-ylmethyl)methylene)bis(3-aminopropanenitrile) |

| Thiol | Sulfur Nucleophile | 3-(Alkylthio)-2-(piperidinomethyl)propanenitrile |

This table illustrates the expected products from the reaction of various nucleophiles with this compound based on the principles of the Michael Addition reaction. masterorganicchemistry.com

Cycloaddition Reactions

The electron-deficient nature of the alkene in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. nih.gov In this type of reaction, the acrylonitrile derivative reacts with a conjugated diene to form a six-membered ring. For instance, the reaction with a simple diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a cyclohexene (B86901) derivative. Computational studies on the reaction of acrylonitrile with such dienes show that the concerted cycloaddition pathway is generally favored. nih.gov

Besides the classic Diels-Alder reaction, the acrylonitrile moiety can potentially participate in other cycloaddition modes. Reactions with 1,3-dipoles can lead to five-membered heterocyclic rings through [3+2] cycloaddition processes. researchgate.net Furthermore, under specific conditions, such as on a silicon surface, acrylonitrile has been shown to undergo [2+2] cycloadditions involving its carbon-nitrogen triple bond. iastate.edu

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner (Example) | Expected Product Class |

|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Substituted Cyclohexenecarbonitrile |

| [4+2] Diels-Alder | Cyclopentadiene (B3395910) | Substituted Bicyclo[2.2.1]heptene-carbonitrile nih.gov |

Reactivity of the Piperidine (B6355638) Ring

The piperidine ring within this compound contains a secondary amine, which is a key reactive center. smolecule.com Its non-bonding electron pair on the nitrogen atom confers both nucleophilic and basic properties, allowing it to engage in a variety of chemical transformations. smolecule.com

Nitrogen-Centered Reactivity

The lone pair of electrons on the piperidine nitrogen is readily available for reaction with electrophiles. This nitrogen-centered reactivity is fundamental to the derivatization of the piperidine moiety. smolecule.commdpi.com

Alkylation Reactions

The nitrogen atom of the piperidine ring can be readily alkylated through nucleophilic substitution reactions with alkyl halides. researchgate.netchemicalforums.com This transformation converts the secondary amine into a tertiary amine. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed as a byproduct. researchgate.net Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are commonly employed. researchgate.net Careful control of stoichiometry is necessary, as the use of excess alkyl halide can lead to the formation of a quaternary piperidinium (B107235) salt. researchgate.net

Table 3: General Conditions for N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Methyl Iodide | K₂CO₃ | Acetonitrile | N-Methylated Tertiary Amine researchgate.net |

| Benzyl Bromide | K₂CO₃ | Ethanol | N-Benzylated Tertiary Amine chemicalforums.com |

Acylation Reactions

The nucleophilic piperidine nitrogen can attack the electrophilic carbonyl carbon of various acylating agents, such as acyl chlorides or acid anhydrides, to form N-acylpiperidines. nih.govgoogle.com This reaction results in the formation of a stable amide linkage. The acylation effectively neutralizes the basicity of the piperidine nitrogen due to the electron-withdrawing nature of the adjacent carbonyl group. This reaction is fundamental in medicinal chemistry for modifying the properties of piperidine-containing scaffolds. nih.gov

Table 4: N-Acylation of this compound

| Acylating Agent | Product Class |

|---|---|

| Acetyl Chloride | N-Acetyl Piperidine Derivative |

| Benzoyl Chloride | N-Benzoyl Piperidine Derivative |

Formation of N-Mannich Bases

The piperidine nitrogen in this compound can serve as the amine component in a Mannich reaction. jofamericanscience.orgnih.gov This is a three-component condensation involving an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom (a CH-acidic compound). nih.govuobaghdad.edu.iq The reaction proceeds via the initial formation of an electrophilic iminium ion (an Eschenmoser-like salt) from the reaction of piperidine and formaldehyde (B43269). nih.gov This intermediate is then attacked by the carbanion generated from the CH-acidic component, leading to the formation of a new carbon-carbon bond and yielding the final Mannich base. researchgate.net

Table 5: Components for Mannich Reaction Involving the Piperidine Moiety

| Aldehyde | CH-Acidic Compound (Example) | Resulting Mannich Base |

|---|---|---|

| Formaldehyde | Acetophenone | β-Aminoketone researchgate.net |

| Formaldehyde | Phenylacetylene | Propargylamine nih.gov |

Ring Transformations and Derivatizations

The structure of this compound makes it an ideal candidate for use in the synthesis of various heterocyclic compounds, particularly substituted pyridines and pyrimidines. These transformations often proceed through a cascade of reactions, initiated by the compound's ability to generate a reactive α,β-unsaturated system.

One of the primary modes of reactivity involves the in-situ elimination of piperidine to form acrylonitrile, which then acts as a Michael acceptor. However, this compound can also react directly with nucleophiles. Its utility is most pronounced in multicomponent reactions, where it can be used to construct complex molecular architectures in a single step.

Synthesis of Pyridine (B92270) Derivatives:

Substituted pyridines, a core scaffold in many pharmaceutical agents and functional materials, can be synthesized using this compound or its analogues. A common strategy involves the reaction with 1,3-dicarbonyl compounds or other active methylene (B1212753) compounds. For instance, in a reaction analogous to the Hantzsch pyridine synthesis, an enamine derived from a β-ketoester can react with an acrylonitrile equivalent.

A plausible pathway for the synthesis of highly functionalized pyridines involves a one-pot, three-component reaction between an aldehyde, malononitrile (B47326), and an N-substituted cyanoacetamide. mdpi.com While not explicitly using this compound as the cyanoacetamide, the mechanism provides a blueprint for its potential application. Such a reaction likely proceeds through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization/autoxidation sequence to yield the aromatic pyridine ring. mdpi.com

The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile can afford isoquinoline (B145761) derivatives, showcasing the potential for nitrile-containing heterocycles to undergo further ring-forming reactions. nih.gov Additionally, derivatization of similar pyridine carbonitriles can lead to fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

Synthesis of Pyrimidine (B1678525) Derivatives:

The synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine or a related species. While direct examples using this compound are not extensively documented, its structural motifs are found in various pyrimidine syntheses. The general principle involves the reaction of β-dicarbonyl compounds or their equivalents with compounds containing an N-C-N unit.

The following table summarizes potential ring transformation and derivatization reactions based on the reactivity of analogous compounds.

| Reactant(s) | Product Type | Reaction Class |

| Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | Highly Functionalized Pyridine | Multicomponent Reaction |

| Enaminone, Malononitrile, Primary Amine | 2-Aminopyridine (B139424) | Multicomponent Reaction |

| Hydrazine (B178648) Hydrate | Pyrazolo[3,4-b]pyridine | Cyclocondensation |

| Urea/Thiourea (B124793) | Pyrido[2,3-d]pyrimidine | Cyclocondensation |

This table is based on the reactivity of analogous compounds and represents plausible transformations for this compound.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. The key mechanistic pathways revolve around its role as a Michael acceptor precursor and the subsequent intramolecular reactions of the resulting intermediates.

The formation of heterocyclic rings from this compound and its analogues typically follows a multi-step sequence within a single pot.

Formation of 2-Aminopyridines:

A plausible mechanism for the formation of 2-aminopyridines involves a multicomponent reaction between an enaminone, malononitrile (as a model for the reactive acrylonitrile component), and a primary amine. nih.gov The proposed pathway is as follows:

Knoevenagel Condensation: The enaminone reacts with malononitrile to form an intermediate.

Michael Addition: A primary amine adds to the activated double bond of the Knoevenagel adduct.

Intramolecular Cyclization: The newly introduced amino group attacks one of the nitrile groups, leading to the formation of a six-membered ring.

Aromatization: The final step involves the elimination of a molecule (e.g., water or an amine) to yield the stable aromatic 2-aminopyridine ring. nih.gov

Domino Reaction Sequences:

In the synthesis of highly functionalized pyridines from aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides, the reaction is thought to proceed via a domino sequence. mdpi.com

Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidene malononitrile.

Michael Addition: The N-alkyl-2-cyanoacetamide adds to the arylidene malononitrile.

Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization via the attack of the amide nitrogen onto a nitrile group.

Tautomerization and Aromatization: The cyclized product tautomerizes and then undergoes autoxidation to form the final aromatic pyridine derivative. mdpi.com

The cyclization of poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid) has been studied, revealing that the mechanism can vary with temperature, proceeding through autocatalytic, ionic, or free-radical pathways. researchgate.net While this is a polymerization context, it highlights the inherent tendency of the acrylonitrile moiety to undergo cyclization.

Catalysis plays a pivotal role in facilitating the reactions of this compound and related compounds, often by enhancing the rate of key mechanistic steps or by enabling reactions under milder conditions.

Base Catalysis:

Piperidine, which can be eliminated from this compound, can itself act as a basic catalyst for subsequent reactions. In the synthesis of pyridine-acrylonitrile derivatives via the Knoevenagel condensation, piperidine serves as both a catalyst and a solvent. ccsenet.org The basic catalyst facilitates the deprotonation of active methylene compounds, which is often the initial step in Michael additions and Knoevenagel condensations.

Acid Catalysis:

Acidic conditions can also promote these reactions. For example, the acylation of pyridines, which are generally unreactive towards Friedel-Crafts acylation, can be achieved through alternative strategies that may involve the use of acid. youtube.com In the context of Mannich reactions, from which this compound is derived, acid catalysis is often employed to generate the reactive iminium ion intermediate.

Organocatalysis:

In recent years, organocatalysts have been employed for similar transformations. For instance, L-proline has been used to catalyze the synthesis of spirooxoindole dihydropyridine (B1217469) analogs in a three-component reaction involving malononitrile. nih.gov Such catalysts can offer advantages in terms of cost, toxicity, and the potential for asymmetric synthesis.

The following table lists the catalysts used in analogous reactions and their proposed roles.

| Catalyst | Reaction Type | Proposed Role |

| Piperidine | Knoevenagel Condensation | Base catalyst for deprotonation of active methylene compound. ccsenet.org |

| L-Proline | Multicomponent Pyridine Synthesis | Organocatalyst promoting condensation steps. nih.gov |

| Acid Catalysis | Mannich Reaction | Promotes formation of the electrophilic iminium ion. |

| No Catalyst (Solvent-Free) | Multicomponent Pyridine Synthesis | Thermal conditions drive the reaction sequence. nih.gov |

This table is based on the reactivity of analogous compounds and represents plausible catalytic systems for reactions involving this compound.

Polymerization Studies of 2 Piperidinomethyl Acrylonitrile

Radical Polymerization of the Acrylonitrile (B1666552) Moiety

The presence of the acrylonitrile group in 2-(Piperidinomethyl)acrylonitrile suggests a strong propensity for radical polymerization. This method is a cornerstone of industrial polymer production, particularly for acrylonitrile-based polymers.

The free radical polymerization of vinyl monomers like the acrylonitrile moiety in this compound proceeds through a well-understood three-stage mechanism: initiation, propagation, and termination.

The initiation of radical polymerization requires the generation of free radicals from a non-radical species. This is typically achieved through the application of heat or light to an initiator molecule.

Redox Initiation Systems: These systems are particularly effective for polymerizing acrylonitrile in aqueous media. They involve a pair of compounds, an oxidizing agent and a reducing agent, that react to produce free radicals at relatively low temperatures. For instance, a common redox pair is persulfate and a bisulfite. The reaction between the persulfate ion and the bisulfite ion generates sulfate (B86663) radical anions, which can then initiate polymerization. In the context of this compound, a similar aqueous redox system could be employed, potentially leading to an emulsion or suspension polymerization process. The rate of polymerization in such systems is often dependent on the concentrations of the monomer and the components of the redox pair.

Azo Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) is a widely used thermal initiator for the radical polymerization of a variety of vinyl monomers, including acrylonitrile. When heated, AIBN decomposes, eliminating a molecule of nitrogen gas and forming two cyanoisopropyl radicals. These radicals are effective in initiating the polymerization of the acrylonitrile double bond. The decomposition of AIBN is a first-order reaction, and the rate of initiation is directly proportional to the concentration of the initiator. For this compound, AIBN-initiated polymerization would likely be carried out in a suitable organic solvent in which both the monomer and the resulting polymer are soluble.

| Initiator Type | Example | Mechanism of Radical Generation |

| Redox System | Persulfate/Bisulfite | Reaction between oxidizing and reducing agents |

| Azo Initiator | AIBN | Thermal decomposition |

Once initiated, the newly formed radical adds to a monomer molecule, creating a new, larger radical. This process, known as propagation, repeats, leading to the rapid growth of the polymer chain. The addition of the radical to the double bond of the acrylonitrile moiety in this compound would be highly regioselective, with the radical adding to the β-carbon to form a more stable α-cyano radical. This "head-to-tail" addition is the predominant mode of propagation for most vinyl monomers. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the nature of the solvent.

The growth of polymer chains is ultimately halted by termination reactions, where two growing radical chains react to form one or more stable, non-radical polymer molecules. The primary termination mechanisms in radical polymerization are:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

For acrylonitrile polymerization, combination is generally considered the major termination pathway. It is plausible that the radical polymerization of this compound would also primarily terminate via combination.

While radical polymerization is the most common method for acrylonitrile, the potential for ionic polymerization of this compound can also be considered.

Cationic Polymerization: The electron-withdrawing nature of the nitrile group deactivates the double bond towards electrophilic attack, making cationic polymerization of acrylonitrile and its derivatives generally difficult. The lone pair of electrons on the piperidine (B6355638) nitrogen could potentially be protonated by a cationic initiator, which would further inhibit polymerization. Therefore, the cationic polymerization of this compound is considered unlikely under conventional conditions.

Anionic Polymerization: The electron-withdrawing nitrile group makes the double bond susceptible to nucleophilic attack, suggesting that anionic polymerization is a viable pathway. Anionic polymerization of acrylonitrile is known to be rapid but can be complex due to side reactions involving the nitrile group. For this compound, the basicity of the piperidine nitrogen could interfere with common anionic initiators like organolithium compounds. However, under specific conditions with appropriate initiators and purified reagents, anionic polymerization might be achievable, potentially leading to polymers with controlled molecular weights and narrow molecular weight distributions.

Free Radical Polymerization Mechanisms

Copolymerization with Other Monomers

Copolymerization is a versatile technique used to modify the properties of polymers. By incorporating different monomers into the polymer chain, properties such as solubility, thermal stability, and mechanical strength can be tailored.

While specific studies on the copolymerization of this compound are scarce, research on the copolymerization of acrylonitrile with structurally similar monomers provides valuable insights. For example, studies on the radical copolymerization of acrylonitrile with 1-chloro-3-piperidino-2-propylacrylate have been reported. e3s-conferences.orgresearchcommons.org In these studies, the reactivity ratios of the monomers were determined, which provide information on the relative tendency of a growing polymer radical to add to its own type of monomer versus the other comonomer. e3s-conferences.org

It is expected that this compound could be copolymerized with a variety of common monomers via radical polymerization, including:

Methyl methacrylate (B99206)

Vinyl acetate (B1210297)

Acrylic acid

The resulting copolymers would possess the properties of both monomers, with the piperidinomethyl group potentially imparting increased hydrophilicity, dyeability, and sites for post-polymerization modification. The reactivity ratios for the copolymerization of this compound with other monomers would need to be experimentally determined to predict the copolymer composition and microstructure.

| Monomer | Potential Copolymerization Partner for this compound |

| Acrylonitrile | 1-chloro-3-piperidino-2-propylacrylate e3s-conferences.orgresearchcommons.org |

| Styrene | Expected to copolymerize |

| Methyl Methacrylate | Expected to copolymerize |

| Vinyl Acetate | Expected to copolymerize |

| Acrylic Acid | Expected to copolymerize |

Incorporation into Acrylic Polymer Systems

The integration of functional monomers, such as this compound, into polymer structures is a key strategy for tailoring the final properties of materials. ndsuresearchfoundation.org This monomer can be introduced into acrylic polymer systems through copolymerization with other acrylic monomers like acrylic acid, methyl acrylate (B77674), and 2-ethylhexyl acrylate. ijcce.ac.ir The process is typically achieved through free radical polymerization, often initiated by compounds like α,α'-Azobis(IsoButyroNitrile) (AIBN). ijcce.ac.ir

The introduction of amine-functional monomers is a well-established method to modify polymer characteristics. google.com In the case of copolymers based on acrylonitrile, incorporating a secondary monomer is crucial for properties like melt processability. For instance, statistical copolymers of acrylonitrile and methyl acrylate have been synthesized to create melt-spinnable precursors for carbon fibers. researchgate.net Similarly, the copolymerization of acrylonitrile with acrylic acid has been performed to introduce carboxyl functional groups, which can then be further modified. taylors.edu.my

The reactivity of the monomers plays a significant role in their incorporation into the polymer chain. Reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same or different type, are critical in understanding the final copolymer composition. rsc.orgchegg.com For example, in the copolymerization of acrylonitrile (AN) with β-methylhydrogen itaconate (MHI), the reactivity of MHI was found to be higher than that of AN. rsc.org The composition of the monomer feed directly influences the composition of the resulting copolymer and its molecular weight. rsc.orguq.edu.au

The polymerization conditions, including the solvent and temperature, also affect the reaction. For instance, the copolymerization of 1-chloro-3-piperidino-2-propylacrylate with acrylonitrile proceeds at a higher speed in dimethylformamide (a homogeneous system) compared to water (a heterogeneous system). e3s-conferences.org The rate of synthesis in these systems was also observed to increase with temperature. e3s-conferences.org

Microstructure Analysis of Copolymers

The microstructure of copolymers, which includes the sequence distribution of monomer units along the polymer chain, is fundamental to their properties. The composition of the feed mixture of monomers directly impacts the final composition of the copolymer. rsc.org For copolymers of acrylonitrile and β-methylhydrogen itaconate (MHI), an increase in the MHI content in the initial feed led to a decrease in both the polymerization conversion and the molecular weight of the resulting copolymer. rsc.org

Spectroscopic techniques are essential for elucidating the microstructure of these copolymers. Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups of the incorporated monomers, confirming their presence in the polymer backbone. taylors.edu.myrsc.org For example, in poly(acrylonitrile-co-acrylic acid), the presence of the nitrile group (C≡N) and the carbonyl group (C=O) from acrylic acid can be confirmed by their respective absorption bands in the IR spectrum. taylors.edu.my

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed information about the copolymer structure. ¹H NMR can be used to determine the copolymer composition by integrating the signals corresponding to the different monomer units. ijcce.ac.irunlp.edu.ar For more in-depth analysis, techniques that analyze triad (B1167595) fractions can be employed to understand the sequence of monomer units (e.g., AAA, AAB, BAB) and can provide more precise data for determining reactivity ratios than simple copolymer composition analysis. uq.edu.au

The physical properties of the copolymers are also a reflection of their microstructure. Differential Scanning Calorimetry (DSC) is used to analyze the thermal transitions of the polymers, which are influenced by the copolymer composition. rsc.org X-ray Diffraction (XRD) can reveal changes in the crystalline structure of the polymer due to the incorporation of a comonomer. rsc.org For instance, P(AN-co-MHI) copolymers showed different stabilization characteristics compared to pure polyacrylonitrile (B21495), which was attributed to the presence of the MHI comonomer. rsc.org

Polymer Properties Influenced by Piperidinomethyl Moiety

The incorporation of the piperidinomethyl moiety, through the polymerization of this compound, is expected to significantly influence the properties of the resulting polymer. The presence of the amine-functional piperidine group can impart specific characteristics to the polymer.

The introduction of functional groups can alter the thermal properties of the polymer. For example, modifying poly(acrylonitrile-co-acrylic acid) with hydrazine (B178648) resulted in changes to the polymer's thermal stability. taylors.edu.my Similarly, the incorporation of a bifunctional comonomer, β-methylhydrogen itaconate, into an acrylonitrile copolymer resulted in improved stabilization characteristics, such as a lower initiation temperature for cyclization, which is a critical step in the production of carbon fibers. rsc.org

The polarity and solubility of the polymer can also be affected. The piperidine group is a polar, basic moiety which can increase the polymer's affinity for polar solvents and surfaces. The introduction of phospholipid moieties into acrylonitrile-based copolymers, for example, led to a decrease in the water contact angle, indicating increased surface hydrophilicity. nih.gov This change in surface properties also resulted in reduced protein adsorption and platelet adhesion, suggesting improved biocompatibility. nih.gov

Furthermore, the chemical reactivity of the polymer is enhanced. The piperidine group can act as a site for further chemical modifications. For instance, copolymers containing 4-chloromethyl styrene have been modified through nucleophilic substitution reactions at the benzylic chlorine, allowing for the introduction of groups like phthalimide (B116566). ijcce.ac.ir This subsequent modification can lead to further changes in polymer properties, such as an increase in the glass transition temperature (Tg). ijcce.ac.ir

The table below summarizes the potential influence of the piperidinomethyl moiety on various polymer properties based on the effects of similar functional groups reported in the literature.

| Property | Influence of Piperidinomethyl Moiety (Anticipated) | Supporting Evidence from Similar Systems |

| Thermal Stability | Altered thermal degradation profile; potentially lower cyclization initiation temperature. | Copolymers with β-methylhydrogen itaconate showed improved stabilization characteristics. rsc.org |

| Solubility | Increased solubility in polar solvents. | The introduction of polar functional groups generally enhances polarity. nih.gov |

| Surface Properties | Increased hydrophilicity and potentially altered biocompatibility. | Copolymers with phospholipid moieties exhibited lower water contact angles and reduced protein adsorption. nih.gov |

| Chemical Reactivity | Provides a site for post-polymerization modification. | Copolymers with 4-chloromethyl styrene allow for nucleophilic substitution reactions. ijcce.ac.ir |

| Glass Transition Temp. (Tg) | Likely to increase the Tg due to the bulky side group. | Modification of 4-chloromethyl styrene copolymers with phthalimide increased the Tg. ijcce.ac.ir |

Controlled Polymerization Techniques

While free-radical polymerization is a common method for synthesizing acrylic copolymers, controlled polymerization techniques offer the ability to produce polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and specific architectures. rsc.org These methods are particularly valuable for creating tailor-made polymers for high-end applications. rsc.org

One such technique is Atom Transfer Radical Polymerization (ATRP), which has been used for the copolymerization of acrylic monomers like butyl methacrylate and 2-hydroxyethyl acrylate. unlp.edu.ar ATRP allows for the synthesis of copolymers with controlled molecular weights, as evidenced by both NMR and size exclusion chromatography (GPC) data. unlp.edu.ar The use of nanoconfined spaces, such as anodic aluminum oxide (AAO) reactors, during polymerization can even alter the reactivity ratios of the monomers compared to bulk polymerization. unlp.edu.ar

Living polymerization is another strategy to create well-defined polymers from functional monomers. rsc.org Although often considered more complex and less economical for industrial-scale production, these techniques are essential for research and specialized applications where precise control over polymer structure is paramount. rsc.org

For many standard applications, conventional free-radical polymerization is sufficient. This method has been used to create a wide range of acrylic copolymers, including those from monomers like vanillin (B372448) methacrylate and hydroxyl ethyl methacrylate, using initiators such as AIBN in solvents like N,N-dimethylformamide (DMF). The choice of polymerization technique often depends on the desired level of control over the final polymer structure and the economic feasibility of the process.

Spectroscopic Characterization and Analytical Techniques for 2 Piperidinomethyl Acrylonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(Piperidinomethyl)acrylonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the acrylonitrile (B1666552) group.

The protons on the piperidine ring typically appear as a series of multiplets in the upfield region of the spectrum. Specifically, the protons alpha to the nitrogen atom (positions 2 and 6) are expected to resonate at a different chemical shift than the protons at the beta (positions 3 and 5) and gamma (position 4) positions due to the influence of the nitrogen atom. chemicalbook.com The methylene bridge protons (-CH₂-) connecting the piperidine ring to the acrylonitrile moiety would likely appear as a singlet, as they lack adjacent protons to couple with. The two vinylic protons of the acrylonitrile group are chemically non-equivalent and are expected to appear as two distinct signals, likely singlets or very finely split doublets, in the olefinic region of the spectrum.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Piperidine H-2, H-6 | ~2.4 - 2.8 | Multiplet |

| Piperidine H-3, H-4, H-5 | ~1.4 - 1.7 | Multiplet |

| Methylene (-CH₂-) | ~3.2 - 3.5 | Singlet |

| Vinylic (=CH₂) | ~5.8 - 6.3 | Two Singlets |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are anticipated for each unique carbon atom.

The carbon atoms of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons alpha to the nitrogen (C-2, C-6) will have a different chemical shift from the beta (C-3, C-5) and gamma (C-4) carbons. docbrown.info The methylene bridge carbon will also appear in this region. The acrylonitrile moiety will contribute three distinct signals: two for the sp² hybridized carbons of the double bond and one for the sp hybridized carbon of the nitrile group (-C≡N), which typically appears further downfield. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Piperidine C-2, C-6 | ~54 - 58 |

| Piperidine C-3, C-5 | ~25 - 29 |

| Piperidine C-4 | ~23 - 27 |

| Methylene (-CH₂-) | ~58 - 62 |

| Vinylic (=C<) | ~125 - 135 |

| Vinylic (=CH₂) | ~110 - 120 |

| Nitrile (-C≡N) | ~117 - 122 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, TOCSY, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the protonated carbons in the piperidine ring, the methylene bridge, and the vinylic positions.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment would reveal the coupling network between protons within the piperidine ring, showing which protons belong to the same spin system.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing the connectivity between different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the methylene protons and the adjacent carbon of the acrylonitrile group, as well as the alpha-carbons of the piperidine ring, thus confirming the linkage between the two moieties.

Elucidation of Structural and Configurational Isomers

NMR spectroscopy is a powerful tool for distinguishing between structural isomers. For example, a potential isomer could have the piperidine ring attached at a different position on the acrylonitrile backbone. The specific connectivity revealed by HMBC correlations would easily differentiate between such isomers. While this compound does not possess chiral centers and therefore no enantiomers or diastereomers, NMR can be used to study any potential geometric isomers if applicable in related structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

The most prominent and diagnostically useful peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2210-2260 cm⁻¹. researchgate.net The carbon-carbon double bond (C=C) of the acrylonitrile moiety would give rise to a stretching band around 1600-1650 cm⁻¹. The spectrum would also feature C-H stretching vibrations. The sp² C-H stretching of the vinylic protons would appear above 3000 cm⁻¹, while the sp³ C-H stretching of the piperidine ring and the methylene bridge would be observed just below 3000 cm⁻¹. Additionally, C-N stretching vibrations from the piperidine ring would be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. nih.govpen2print.org

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2210 - 2260 | Medium, Sharp |

| Alkene (C=C) | Stretch | 1600 - 1650 | Medium |

| Vinylic C-H | Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2800 - 3000 | Strong |

| C-N | Stretch | 1000 - 1300 | Medium-Weak |

Note: The exact position and intensity of these bands can be influenced by the molecular environment.

Characteristic Vibrational Modes (Nitrile, Piperidine Ring)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The vibrational spectrum is dominated by absorptions corresponding to the nitrile group and the various motions of the piperidine ring.

Nitrile Group (-C≡N): The most prominent and diagnostic peak in the IR spectrum is the stretching vibration of the nitrile group. For α,β-unsaturated nitriles like this compound, this sharp and intense absorption band is typically observed in the range of 2240–2220 cm⁻¹ . researchgate.netrsc.org The conjugation with the adjacent carbon-carbon double bond slightly lowers the frequency compared to saturated nitriles.

Piperidine Ring: The piperidine ring exhibits several characteristic vibrations:

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene groups (CH₂) within the piperidine ring and the methylene bridge appear as strong absorptions in the region of 2950–2850 cm⁻¹ . researchgate.net

C-N Stretching: The stretching vibration of the tertiary amine's C-N bond within the ring and the C-N bond connecting the ring to the methyl group typically appears in the fingerprint region, often between 1200 cm⁻¹ and 1000 cm⁻¹ . rsc.org

CH₂ Bending: The scissoring and wagging vibrations of the CH₂ groups of the piperidine ring give rise to multiple bands in the 1470–1440 cm⁻¹ region. researchgate.net

A summary of the expected characteristic IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2240–2220 | Strong, Sharp |

| Alkene (=C-H) | Stretching | 3100–3000 | Medium |

| Alkene (C=C) | Stretching | 1650–1630 | Medium to Weak |

| Aliphatic (C-H) | Stretching | 2950–2850 | Strong |

| Methylene (CH₂) | Bending (Scissoring) | 1470–1440 | Medium |

| Tertiary Amine (C-N) | Stretching | 1200–1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides critical information about the molecular weight and structural fragmentation of this compound. Different ionization techniques yield complementary data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically leaves the molecule intact. Due to the presence of the basic piperidine nitrogen, this compound is readily analyzed in positive ion mode. The resulting spectrum is expected to be simple, showing a prominent peak for the protonated molecule, [M+H]⁺ . nih.govnih.gov Given the molecular weight of 150.22 g/mol for C₉H₁₄N₂, the expected mass-to-charge ratio (m/z) for this ion would be 151.23 . smolecule.com This technique is particularly useful for confirming the molecular weight of the synthesized compound. arxiv.orgresearchgate.net

Electron Impact Mass Spectrometry (EI-MS)

Electron impact (EI) is a high-energy ionization method that causes extensive fragmentation of the molecule. The resulting mass spectrum provides a unique fingerprint, revealing information about the molecule's structure. The molecular ion peak, M⁺˙ , would be observed at m/z 150 . However, for amines, this peak can often be of low intensity. The spectrum would be characterized by a series of fragment ions resulting from the cleavage of the parent molecule. nih.govlibretexts.org

Fragmentation Pathway Analysis

The fragmentation of this compound in EI-MS is governed by the stability of the resulting carbocations and radical species. The most favorable cleavage site in aliphatic amines is the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). youtube.comyoutube.com

Key expected fragmentation pathways include:

α-Cleavage: The primary fragmentation pathway involves the cleavage of the bond between the piperidinyl group and the methylene-acrylonitrile moiety. This leads to the formation of a highly stable piperidinomethyl cation or related fragments. A major fragment is expected at m/z 84 , corresponding to the loss of the CH₂(CN)C=CH₂ group and formation of the piperidine radical cation.

Loss of Acrylonitrile Moiety: Cleavage of the CH₂-N bond can lead to the formation of the piperidinium (B107235) ion at m/z 85 and a smaller fragment corresponding to the acrylonitrile side chain.

Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a characteristic pattern of ions with lower m/z values, typically separated by 14 mass units (CH₂). libretexts.org

| m/z (Mass/Charge) | Possible Fragment Identity | Fragmentation Pathway |

| 150 | [C₉H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [M-H]⁺ | Loss of a hydrogen radical |

| 85 | [C₅H₁₁N]⁺ | Piperidinium ion from cleavage at the N-CH₂ bond |

| 84 | [C₅H₁₀N]⁺ | Piperidine radical cation from α-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The chromophore in this compound is the acrylonitrile group, where the C=C double bond is in conjugation with the C≡N triple bond. The piperidine ring itself is a saturated heterocycle and does not exhibit significant absorption above 220 nm. researchgate.net

The spectrum of this compound is expected to be dominated by the π → π* transition of the conjugated acrylonitrile system. Based on data for similar acrylonitrile derivatives, a characteristic absorption maximum (λmax) is expected in the range of 260–300 nm . researchgate.net

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. Both gas and liquid chromatography are applicable.

Gas Chromatography (GC): GC is a suitable technique for analyzing the purity of this compound, provided the compound is thermally stable. When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it allows for the quantification of the main component and the identification of volatile impurities. kelid1.iruzh.chgoogle.com Capillary columns with a non-polar or medium-polarity stationary phase would be appropriate for separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most effective. nih.govresearchgate.netepa.gov

Stationary Phase: A C18 or C8 silica-based column. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govepa.gov

Detection: A UV detector set to the λmax of the acrylonitrile chromophore (e.g., ~270 nm) would provide excellent sensitivity for detection and quantification. epa.gov